molecular formula C9H7N3O2 B8804041 5-(pyridin-3-yl)pyrimidine-2,4(1H,3H)-dione

5-(pyridin-3-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B8804041
M. Wt: 189.17 g/mol
InChI Key: HSCGEQSGPGIADY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09428465B2

Procedure details

The title compound was obtained according to the procedure described for the synthesis of Example 14 (Step 3), starting from 1-benzhydryl-5-(3-pyridyl)pyrimidine-2,4-dione (0.085 g, 0.239 mmol). Herein, anisole (0.163 g, 1.5 mmol) was added together with the triflic acid/TFA mixture, and the orange reaction mixture was here stirred for 1 hr at 0° C. TFA was removed by a stream of nitrogen and remaining TFA removed by co-evaporating with diethyl ether (40 mL). Water (15 mL) and acetonitrile (15 mL) was added, solidified in a dry ice-acetone bath, and the crude title compound was obtained by lyophilization. The crude was purified by column chromatography using a Teledyne ISCO apparatus (Dichloromethane:20% methanol in dichloromethane 30:70) to afford the title compound as, a triflic salt (0.067 g, 81%) as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 7.91 (dd, J=6.2, 5.8 Hz, 1H), 8.07 (d, J=6.1 Hz, 1H), 8.60 (dt, J=8.2, 1.6 Hz, 1H), 8.72 (dd, J=5.4, 1.4 Hz, 1H), 9.06 (d, J=2.1 Hz, 1H), 11.55 (s, 1H), 11.58 (d, =5.5 Hz, 1H). MS (ESI) m/z: 190 [M-H]+.
Name
1-benzhydryl-5-(3-pyridyl)pyrimidine-2,4-dione
Quantity
0.085 g
Type
reactant
Reaction Step One
Quantity
0.163 g
Type
reactant
Reaction Step Two
Name
triflic acid TFA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:14]1[CH:19]=[C:18]([C:20]2[CH:21]=[N:22][CH:23]=[CH:24][CH:25]=2)[C:17](=[O:26])[NH:16][C:15]1=[O:27])(C1C=CC=CC=1)C1C=CC=CC=1.C1(OC)C=CC=CC=1.OS(C(F)(F)F)(=O)=O.C(O)(C(F)(F)F)=O>>[N:22]1[CH:23]=[CH:24][CH:25]=[C:20]([C:18]2[C:17](=[O:26])[NH:16][C:15](=[O:27])[NH:14][CH:19]=2)[CH:21]=1 |f:2.3|

Inputs

Step One
Name
1-benzhydryl-5-(3-pyridyl)pyrimidine-2,4-dione
Quantity
0.085 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1C(NC(C(=C1)C=1C=NC=CC1)=O)=O
Step Two
Name
Quantity
0.163 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
triflic acid TFA
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)C(F)(F)F.C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the orange reaction mixture was here stirred for 1 hr at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
described for the synthesis of Example 14 (Step 3)
CUSTOM
Type
CUSTOM
Details
TFA was removed by a stream of nitrogen
CUSTOM
Type
CUSTOM
Details
removed by co-evaporating with diethyl ether (40 mL)
ADDITION
Type
ADDITION
Details
Water (15 mL) and acetonitrile (15 mL) was added
CUSTOM
Type
CUSTOM
Details
solidified in a dry ice-acetone bath
CUSTOM
Type
CUSTOM
Details
the crude title compound was obtained by lyophilization
CUSTOM
Type
CUSTOM
Details
The crude was purified by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=CC(=CC=C1)C=1C(NC(NC1)=O)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.067 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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